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molecular formula C9H11NO B3138789 5-Ethyl-2-(oxiran-2-yl)pyridine CAS No. 471295-97-3

5-Ethyl-2-(oxiran-2-yl)pyridine

Cat. No. B3138789
M. Wt: 149.19 g/mol
InChI Key: IETPZJCIUXNJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863300B2

Procedure details

To a stirred solution of 400 g (2.974 mol) 5-ethyl-2-vinyl-pyridine dissolved in a mixture of 1000 mL of dimethyl sulfoxide and 106 mL water, was added 741.9 g (4.16 mol) N-bromosuccinimide at 0 to −5° C. Reaction mixture was stirred for 1 hr. The progress of reaction was monitored by TLC and after complete consumption of 5-ethyl-2-vinyl-pyridine, 833 g (6.015 mol) of K2CO3 along with 400 mL methanol was added at 25-30° C. Stirring was continued for 1 hr. and after subsequent work-up 358.49 g (80%) of the desired product was obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
106 mL
Type
solvent
Reaction Step One
Quantity
741.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
833 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[CH2:10])=[N:7][CH:8]=1)[CH3:2].BrN1C(=[O:17])CCC1=O.C([O-])([O-])=O.[K+].[K+].CO>CS(C)=O.O>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:10][O:17]2)=[N:7][CH:8]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C=C
Name
Quantity
1000 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
106 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
741.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C=C
Name
Quantity
833 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
The progress of reaction
ADDITION
Type
ADDITION
Details
was added at 25-30° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 358.49 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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